Lipophilicity Differentiation: Predicted LogP Advantage Over 1-Acetyl Analog
The target compound exhibits a predicted LogP approximately 1.1–1.3 units higher than the 1-acetyl analog, driven by the three additional methylene groups in the pivaloyl moiety. The acetyl analog (CAS 24509-73-7) has a measured/calculated LogP of 1.70 . Although an experimental LogP for the target compound is not available, fragment-based calculation (XLogP3 method) yields a value of ~2.8–3.0, placing it closer to the optimal range for blood-brain barrier penetration (LogP 2–4) while the acetyl analog falls below typical CNS drug thresholds. This difference means the pivaloyl derivative will partition more favorably into lipid membranes and may exhibit improved passive permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.8–3.0 (XLogP3 fragment-based estimate) |
| Comparator Or Baseline | 1-Acetyl-1H-pyrrolo[3,2-b]pyridine: LogP = 1.70 (Chemsrc database) |
| Quantified Difference | Δ LogP ≈ +1.1 to +1.3 units |
| Conditions | Predicted values; no experimental shake-flask data available for the target compound |
Why This Matters
A 1-log unit increase in LogP can translate to a 10-fold increase in membrane permeability, which is critical for CNS-targeted programs where this scaffold is heavily employed.
